Ethyl thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free conditions to enhance efficiency and reduce environmental impact. For example, the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters can be performed under solvent-free conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thieno[2,3-d]pyrimidine-2,4-diones.
Reduction: Reduction reactions can convert the compound into thieno[2,3-d]pyrimidine-2,4-diamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various nucleophiles. Reaction conditions often involve heating and the use of catalysts such as calcium chloride .
Major Products Formed
Major products formed from these reactions include thieno[2,3-d]pyrimidine-2,4-diones, thieno[2,3-d]pyrimidine-2,4-diamines, and various substituted thienopyrimidines .
Scientific Research Applications
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl thieno[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, such as topoisomerases and histone deacetylases, to exert its effects .
Comparison with Similar Compounds
Ethyl thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the fused rings.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring fused to the thieno ring instead of a pyrimidine ring.
Thieno[2,3-d]pyrimidine-2,4-diones: These are oxidation products of this compound and have different biological activities.
This compound stands out due to its specific ester group and the resulting biological properties, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H8N2O2S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
ethyl thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-3-6-4-10-5-11-8(6)14-7/h3-5H,2H2,1H3 |
InChI Key |
SAHQRQLWFUVHML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN=C2S1 |
Origin of Product |
United States |
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